Cas no 2792-42-9 ((1R)-Camphor Oxime)

(1R)-Camphor Oxime structure
(1R)-Camphor Oxime structure
商品名:(1R)-Camphor Oxime
CAS番号:2792-42-9
MF:C10H17NO
メガワット:167.25
MDL:MFCD00046298
CID:254624
PubChem ID:87565224

(1R)-Camphor Oxime 化学的及び物理的性質

名前と識別子

    • Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-, oxime, (1R,4R)-
    • (1R)-Camphor Oxime
    • (+)-Camphor oxime
    • (1R)-1,7,7-TRIMETHYLBICYCLO[2,2,1]HEPTAN-2-ONE OXIME
    • (1R)-1,7,7-Trimethylbicylco[2,2,1]heptan-2-one oxime
    • (1R,4R)-(-)-camphor oxime
    • (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
    • (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one oxime
    • (1R,4R)-Bornane-2-oneoxime
    • (R)-(+)-camphor oxime
    • (R,R)-camphor oxime
    • 2-Norbornyl oxime
    • camphor,oxime,(1R)
    • D-CAMPHOR OXIME
    • (1R)-Camphoroxime
    • (1R,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
    • CID 124925274
    • (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
    • 1,7,7-trimethyl-,oxime,(1theta)-bicyclo[2.2.1]heptan-2-on
    • bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-,oxime,(1R)-
    • Camphor, oxime, (1R)-
    • EN300-6745401
    • AKOS017343154
    • (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-oneoxime
    • (NE)-N-[(1R, 4R)-1, 7, 7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
    • Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, oxime, (1R)-
    • AS-69881
    • Camphor, (1R)-
    • Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-,oxime
    • D-Camphoroxime
    • 37850-13-8
    • NSC-3173
    • N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine
    • 2792-42-9
    • NSC3173
    • N-[(1R,2E,4R)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDROXYLAMINE
    • MFCD00046298
    • W-205468
    • A876835
    • MDL: MFCD00046298
    • インチ: 1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/t7-,10-/m0/s1
    • InChIKey: OVFDEGGJFJECAT-XVKPBYJWSA-N
    • ほほえんだ: O([H])N=C1C([H])([H])[C@]2([H])C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])C2(C([H])([H])[H])C([H])([H])[H]
    • BRN: 2413664

計算された属性

  • せいみつぶんしりょう: 167.13100
  • どういたいしつりょう: 167.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 32.6

じっけんとくせい

  • 色と性状: 使用できません
  • ゆうかいてん: 117.0 to 120.0 deg-C
  • ようかいど: almost transparency in Methanol
  • PSA: 32.59000
  • LogP: 2.66280
  • 光学活性: [α]20/D −40.5±1°, c = 5% in ethanol
  • ようかいせい: 使用できません

(1R)-Camphor Oxime セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22; S24/25

(1R)-Camphor Oxime 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

(1R)-Camphor Oxime 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB138984-25 g
(1R)-Camphor oxime, 98%; .
2792-42-9 98%
25 g
€407.40 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R866024-200mg
(1R)-Camphor Oxime
2792-42-9 ≥98%
200mg
¥96.00 2022-10-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X69195-1g
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
2792-42-9 ≥98%
1g
¥178.0 2023-09-05
eNovation Chemicals LLC
D756878-5g
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
2792-42-9 98.0%
5g
$175 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R160951-25G
(1R)-Camphor Oxime
2792-42-9 >98.0%(GC)
25g
¥2235.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C0013-5g
(1R)-Camphor Oxime
2792-42-9 98.0%(GC)
5g
¥860.0 2022-05-30
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
21335-5G-F
(1R)-Camphor Oxime
2792-42-9 ≥97.0% (sum of enantiomers, GC)
5G
¥1685.78 2022-02-24
abcr
AB138984-1g
(1R)-Camphor oxime, 98%; .
2792-42-9 98%
1g
€55.20 2025-02-14
Aaron
AR003C4W-1g
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
2792-42-9 98%
1g
$28.00 2025-01-22
Aaron
AR003C4W-5g
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
2792-42-9 98%
5g
$101.00 2025-01-22

(1R)-Camphor Oxime サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:2792-42-9)(1R)-Camphor Oxime
注文番号:A876835
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 09:51
価格 ($):207.0

(1R)-Camphor Oxime 関連文献

(1R)-Camphor Oximeに関する追加情報

(1R)-Camphor Oxime: A Comprehensive Overview

(1R)-Camphor Oxime, also known as CAS No. 2792-42-9, is a versatile compound with significant applications in various fields. This compound, derived from camphor, has gained attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to (1R)-Camphor Oxime.

The chemical structure of (1R)-Camphor Oxime is characterized by a bicyclic monoterpene skeleton with an oxime functional group. This configuration imparts the compound with distinct reactivity and selectivity, making it a valuable intermediate in organic synthesis. Recent studies have highlighted the role of (1R)-Camphor Oxime in asymmetric catalysis, where its chiral center facilitates the formation of enantioselective products. This property has been leveraged in the development of novel drug candidates and bioactive molecules.

In terms of synthesis, traditional methods involve the conversion of camphor into its corresponding oxime through reaction with hydroxylamine. However, advancements in catalytic systems have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of transition metal catalysts to enhance the yield and purity of (1R)-Camphor Oxime. These innovations not only reduce production costs but also align with sustainable chemistry practices.

The applications of (1R)-Camphor Oxime span across multiple industries. In pharmaceuticals, it serves as a key intermediate in the synthesis of complex natural products and synthetic drugs. Its ability to undergo various transformations, such as cyclization and cross-coupling reactions, makes it indispensable in drug discovery programs. Additionally, (1R)-Camphor Oxime has shown promise in agrochemicals as a precursor for biopesticides and plant growth regulators.

In materials science, (1R)-Camphor Oxime has been explored for its potential in creating advanced materials with tailored properties. For example, researchers have utilized its reactivity to develop novel polymers and nanomaterials with enhanced mechanical and thermal stability. These developments underscore the compound's versatility and its role in driving innovation across diverse sectors.

Recent research has also focused on the biological activities of (1R)-Camphor Oxime. Studies have demonstrated its potential as an antimicrobial agent and anticancer drug candidate. In one notable study published in 2023, (1R)-Camphor Oxime derivatives exhibited significant inhibitory effects against several cancer cell lines, suggesting their potential for further development into therapeutic agents.

In conclusion, (1R)-Camphor Oxime, or CAS No. 2792-42-9, is a multifaceted compound with wide-ranging applications and ongoing research interest. Its unique chemical properties make it a valuable tool in organic synthesis, drug discovery, and materials science. As advancements continue to emerge, (1R)-Camphor Oxime is poised to play an even greater role in shaping future innovations across various industries.

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